1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-17-5-4-9-26-13-17)12-22(18-6-3-7-20(11-18)34-2)28-24(23)30(29-16)19-8-10-35(32,33)15-19/h3-7,9,11-13,19H,8,10,14-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGSHNBMNOTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential of the cell and regulating neuronal excitability.
Mode of Action
The compound this compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biological Activity
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for various pharmacological properties, including anticancer and ion channel modulation activities.
Chemical Structure and Properties
The compound's structure comprises several functional groups that contribute to its biological activity:
- Dioxidotetrahydrothiophenyl Group : This moiety may enhance the compound's interaction with biological targets.
- Methoxyphenyl Group : Known for its role in modulating lipophilicity and enhancing bioavailability.
- Pyrazolo[3,4-b]pyridine Core : This core structure is associated with diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to arrest the cell cycle and induce apoptosis in various cancer cell lines such as MCF7 and HCT116. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | Inhibits CDK2/9 |
| 9a (similar derivative) | HCT116 | TBD | Induces apoptosis |
Ion Channel Modulation
The compound's unique structural features suggest potential selectivity for G protein-coupled inwardly rectifying potassium (GIRK) channels. This selectivity is critical as it may lead to therapeutic applications in conditions like cardiac arrhythmias or neurological disorders.
Case Studies
A recent study explored the synthesis and biological evaluation of various pyrazolo[3,4-b]pyridine derivatives. The findings indicated that modifications around the pyrazole core significantly influenced the anticancer activity. For example:
- Compound 9a : Showed high potency against cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics.
- Compound 14g : Demonstrated enhanced apoptosis induction compared to other derivatives.
These results underscore the importance of structural modifications in enhancing biological activity.
Research Findings
Research has consistently demonstrated that the presence of specific substituents on the pyrazolo[3,4-b]pyridine scaffold can lead to increased potency against cancer cells. Moreover, docking studies have revealed essential interactions between these compounds and their biological targets, providing insights into their mechanism of action.
Summary of Findings
- Anticancer Efficacy : Strong activity against multiple cancer cell lines.
- Mechanism : Inhibition of key enzymes involved in cell cycle regulation.
- Selectivity : Potential for targeted modulation of ion channels.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its versatility in drug design. The synthesis typically involves multi-step reactions that may include:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through condensation reactions involving appropriate precursors.
- Functionalization : Various substituents can be introduced at different positions on the pyrazole ring to enhance biological activity or modify pharmacokinetic properties.
The synthesis pathway often involves the use of reagents like pyridine derivatives and other electrophiles to create the desired molecular structure .
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain pyrazolo[3,4-b]pyridines demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Potassium Channel Activation : A series of derivatives have been identified as novel activators of G protein-gated inwardly rectifying potassium channels (GIRK1/2), which play crucial roles in various physiological processes .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Activity : A study reported that specific derivatives of pyrazolo[3,4-b]pyridines exhibited potent anticancer activity against HeLa cells with an IC50 value of 2.59 µM . This suggests that modifications to the core structure can lead to significant improvements in efficacy.
- GIRK Channel Modulation : Research into novel acetamide ethers derived from this compound revealed their ability to activate GIRK channels with nanomolar potency. These findings indicate potential applications in treating conditions related to potassium channel dysfunction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[3,4-b]Pyridine Derivatives
: Pyrazolo[3,4-b]Pyridin-6-Ones (Compounds 3d–3g)
- Core : Pyrazolo[3,4-b]pyridin-6-one (aromatic with a ketone at position 6).
- Substituents: 4-Aryl, 5-cyano, 3-methyl, and 1-phenyl groups.
- Key Differences: The target compound replaces the ketone with a carboxamide and introduces a sulfone group, increasing polarity and solubility. The 3-methoxyphenyl and pyridinylmethyl groups in the target may enhance target selectivity compared to the phenyl and cyano groups in 3d–3g .
: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Core : Same pyrazolo[3,4-b]pyridine scaffold.
- Substituents : Ethyl, methyl, and phenyl groups.
- Key Differences :
Dihydropyridine Derivatives ()
- Core: 1,4-Dihydropyridine (non-aromatic, redox-active).
- Substituents : Thioether, carboxamide, and methoxyphenyl groups (e.g., AZ331).
- Key Differences :
Pyrrolo-Thiazolo-Pyrimidine Derivatives ()
- Core : Complex fused heterocycles (pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine).
- Substituents : Chlorophenyl and methoxyphenyl groups.
- Key Differences :
Tetrahydroimidazo[1,2-a]Pyridine Derivatives ()
- Core : Tetrahydroimidazo[1,2-a]pyridine (partially saturated).
- Substituents: Nitrophenyl and cyano groups.
- Nitro groups in ’s compound may confer redox activity absent in the target .
Research Findings and Implications
- Synthetic Accessibility : The target’s synthesis likely parallels methods in (condensation reactions) but requires additional steps for sulfone oxidation and carboxamide coupling.
- Pharmacological Potential: The sulfone and pyridinylmethyl groups position the target as a kinase inhibitor candidate, leveraging polar interactions absent in analogues like . Compared to dihydropyridines (), the target’s aromatic core may improve metabolic stability.
- Contradictions: ’s cyano-substituted derivatives may exhibit greater metabolic stability than the target, highlighting trade-offs between electronic effects and solubility .
Q & A
Q. Methodological Answer :
Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations (>2°C indicates polymorphic differences).
Dynamic Vapor Sorption (DVS) : Measures hygroscopicity-driven phase transitions (5–95% RH gradients).
Solid-State NMR (13C CP-MAS) : Resolves amorphous content via carboxamide (170–175 ppm) and sulfone (40–45 ppm) chemical shifts .
Synchrotron XRPD : Rietveld refinement quantifies polymorphic impurities (<1% w/w detection limit). Batch consistency requires <5% deviation in lattice parameters .
What strategies mitigate off-target effects mediated by the pyridin-3-ylmethyl carboxamide moiety in vivo?
Q. Methodological Answer :
Activity-Based Protein Profiling (ABPP) : Use alkyne-tagged analogs to capture off-target proteins in tissue lysates. Click chemistry (CuAAC) enriches targets for LC-MS/MS identification .
CRISPRi Knockdown : Validate hits (e.g., adenosine A2A receptor) in primary hepatocytes. Dose-response curves (IC₅₀) confirm relevance at physiological concentrations .
Electron-Deficient Modifications : Introduce fluorine at the pyridine meta-position to reduce plasma protein binding (monitored via equilibrium dialysis). Maintain target potency by preserving carboxamide hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
